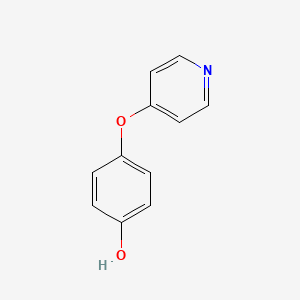

4-(Pyridin-4-yloxy)phenol

Description

Properties

IUPAC Name |

4-pyridin-4-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVVRFKXDFIJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-63-3 | |

| Record name | 4-(4-Pyridinyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Chloropyridine Hydrochloride and 4-Aminophenol

This is the most common synthetic route, where 4-chloropyridine hydrochloride reacts with 4-aminophenol in the presence of a strong base such as sodium hydroxide or potassium tert-butylate.

| Entry | Base Used | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium hydroxide | Dimethyl sulfoxide (DMSO) | 100 | 18 | 94 | Reaction mixture heated; product isolated by extraction and drying; pale yellow solid. |

| 2 | Sodium hydroxide | Dimethyl sulfoxide (DMSO) | 100 | 16 | 67 | Purified by column chromatography; pale yellow solid. |

| 3 | Potassium tert-butylate | N,N-Dimethylformamide (DMF) and DMPU | 20 - 100 | 24 | Not specified (colorless solid) | Reaction stirred at 100°C; product purified by flash chromatography. |

In the sodium hydroxide/DMSO method, 4-chloropyridine hydrochloride (20 mmol) is combined with equimolar 4-aminophenol and excess sodium hydroxide pellets (50 mmol) in 40 mL DMSO, heated at 100°C for 16-18 hours. After cooling, the mixture is poured into ice-water and extracted with diethyl ether or ethyl acetate. The organic layers are washed, dried, and concentrated to yield the product.

Using potassium tert-butylate as base in a mixture of DMF and DMPU, the reaction is conducted at 100°C for 24 hours. The product is isolated by extraction and flash chromatography, yielding a colorless solid with characteristic NMR signals confirming the structure.

Ullmann-Type Coupling Reactions

Though less commonly reported specifically for this compound, Ullmann ether synthesis is a general method for aryl-aryl ether formation. It involves copper-catalyzed coupling of aryl halides with phenols under basic conditions, often at elevated temperatures.

- For example, related compounds such as 4-(6-chloroquinoxalin-2-yloxy)phenol are synthesized by nucleophilic substitution of 2,6-dichloroquinoxaline with phenol derivatives in the presence of potassium carbonate and DMF, which is conceptually similar to Ullmann conditions.

Reaction Conditions and Yields Summary

| Method | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Product Form |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | NaOH | DMSO | 100 | 16-18 | 67-94 | Pale yellow solid |

| Nucleophilic substitution | Potassium tert-butylate | DMF + DMPU | 100 | 24 | Not specified | Colorless solid |

| Coupling in 1-butanol | Not specified | 1-Butanol | 130 | 18 | 40 | Oil (related derivative) |

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution where the phenol or aminophenol oxygen attacks the electrophilic 4-chloropyridine ring, displacing the chloride ion.

The presence of a strong base deprotonates the phenol to form the phenolate ion, which is a stronger nucleophile facilitating the substitution.

Elevated temperatures (100-130°C) are necessary to overcome the activation energy barrier for the aromatic substitution.

In some cases, potassium tert-butylate is preferred due to its strong basicity and solubility in polar aprotic solvents like DMF, enhancing reaction rates and yields.

Characterization Data Supporting Preparation

NMR Spectroscopy: Characteristic aromatic proton signals appear in the range δ 6.5–8.5 ppm. For example, 1H NMR (DMSO-d6) shows doublets and multiplets corresponding to pyridinyl and phenyl protons, confirming the ether linkage.

Mass Spectrometry: Molecular ion peaks at m/z 187 (M+H)+ confirm the molecular weight of this compound.

Melting Points: Reported melting points around 165-166°C for purified samples indicate product purity and identity.

Summary Table of Key Experimental Procedures

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The phenol and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(Pyridin-4-yloxy)phenol exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A specific study highlighted the cytotoxic activity of pyridine derivatives against HL-60 leukemia cells, showcasing their potential as effective antitumor agents. These compounds were found to induce apoptosis and inhibit β-tubulin polymerization, which is crucial for cancer cell division and growth .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the modulation of key proteins associated with apoptosis. For example, certain derivatives have been shown to upregulate pro-apoptotic proteins like p53 and Bax while downregulating survivin, a protein that inhibits apoptosis . This dual action enhances the efficacy of these compounds in targeting cancer cells.

Agricultural Science

Insecticide Development

this compound has been explored in the development of novel insecticides. One such compound, pyriproxyfen, is derived from this structure and is widely used in agriculture to control pests on crops such as apples and tomatoes. Its effectiveness stems from its ability to disrupt the growth and development of insects without harming beneficial species .

Environmental Impact

Studies on the degradation of pyriproxyfen in aquatic environments have demonstrated its rapid breakdown under light exposure, suggesting a favorable environmental profile compared to other pesticides. This characteristic is crucial for minimizing ecological impact while maintaining agricultural productivity .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of pyridine moieties into polymer backbones has been shown to improve the material's resistance to degradation under high temperatures .

Catalysis

Additionally, this compound has potential applications as an organocatalyst in various chemical reactions. Its unique structural features allow it to facilitate reactions efficiently, making it a valuable component in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yloxy)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

Acidity and Solubility

- This compound: The phenolic –OH group confers moderate acidity, though less than 4-nitrophenol due to the absence of a strong electron-withdrawing nitro group.

- 4-Nitrophenol: The nitro group strongly withdraws electrons, lowering the pKa to ~7.1, making it significantly more acidic than unsubstituted phenol (pKa ~9.9) .

- 4-Phenylphenol: Lacking polar substituents, it exhibits low water solubility and higher hydrophobicity, favoring nonpolar solvents .

Electronic Effects

- The pyridinyloxy group in this compound is electron-withdrawing due to the pyridine ring’s electronegative nitrogen, altering resonance stabilization of the phenol. In contrast, 4-methoxyphenol’s methoxy group donates electrons, increasing the phenol’s stability and reducing acidity .

Biological Activity

4-(Pyridin-4-yloxy)phenol, also known by its chemical name 103854-63-3, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structure, which combines a pyridine ring with a phenolic moiety, leading to potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted at the 4-position with a phenoxy group, which is critical for its biological interactions.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Anticancer Potential :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing biochemical pathways that regulate cellular functions. For instance, it may inhibit specific kinases involved in cancer progression.

- Cell Signaling Modulation : By affecting cell signaling pathways, particularly those related to inflammation and apoptosis, this compound can alter cellular responses to stressors and stimuli .

Case Studies

-

Antioxidant Activity Assessment :

In a study assessing the antioxidant capacity of various phenolic compounds, this compound was found to exhibit a high degree of radical scavenging activity comparable to established antioxidants like ascorbic acid . -

Antimicrobial Efficacy :

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL . -

Cancer Cell Line Studies :

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability by approximately 70% after 48 hours of exposure. Mechanistic studies suggested that this effect was mediated through apoptosis induction as evidenced by increased caspase activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Pyridin-4-yloxy)phenol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between pyridin-4-ol and a halogenated phenol derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF). Electrophilic activation of the pyridine ring may require catalysts like FeCl₃ or AlCl₃ for Friedel-Crafts-type reactions .

- Optimization : Reaction temperature (typically 80–120°C) and stoichiometric ratios (1:1.2 phenol:pyridine derivative) are critical for avoiding side products like over-alkylated species. Yields range from 45–70% depending on substituent electronic effects .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as distinct doublets (δ 6.8–8.2 ppm) with coupling constants (J ≈ 8–9 Hz) indicating para-substitution. The pyridin-4-yloxy group shows deshielded protons adjacent to oxygen.

- ¹³C NMR : Key signals include C-O linkage (~150 ppm) and pyridine carbons (~120–140 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with fragmentation patterns confirming loss of the pyridin-4-yloxy moiety (e.g., m/z loss of 95–100 Da) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in electrophilic substitutions of this compound?

- Contradiction : Some studies report nitration at the phenol ring’s ortho position, while others observe pyridine ring activation.

- Resolution : The pyridine’s electron-withdrawing nature directs nitration to the phenol ring. However, under strong acidic conditions (H₂SO₄), the pyridine N-protonation converts it to an electron-deficient center, enabling meta-substitution on the pyridine ring. Solvent polarity and temperature modulate this selectivity .

Q. How does this compound’s stability vary under oxidative conditions, and what degradation products form?

- Oxidative Pathways : Exposure to O₂ or H₂O₂ leads to quinone formation via phenol oxidation. The pyridin-4-yloxy group stabilizes intermediates, reducing degradation rates compared to unsubstituted phenols.

- Analytical Confirmation : HPLC-MS identifies 2,5-cyclohexadiene-1,4-dione (quinone) as the primary degradation product (m/z ~108 for fragment ions) .

Q. What strategies improve the solubility of this compound derivatives for biological assays?

- Derivatization : Introducing sulfonate (-SO₃H) or tertiary amine groups enhances aqueous solubility. For example, sulfonation at the phenol ring’s para position increases solubility by >50% in PBS (pH 7.4) .

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) maintains compound integrity while achieving millimolar solubility for in vitro testing .

Methodological Challenges

Q. How can researchers resolve conflicting cytotoxicity data for this compound in cancer cell lines?

- Variables to Control :

- Purity : HPLC purity ≥95% minimizes false positives from impurities (e.g., residual catalysts) .

- Assay Conditions : Serum proteins in cell media may bind the compound, reducing effective concentration. Use serum-free media for IC₅₀ determination .

- Data Normalization : Normalize cytotoxicity to ROS generation assays, as the compound’s pro-oxidant effects correlate with cell death .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with PyMol visualization. The pyridin-4-yloxy group’s planarity allows π-π stacking with kinase ATP-binding sites (e.g., EGFR).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds between the phenol -OH and kinase Asp831 .

Safety and Handling

Q. What are the key safety protocols for handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.